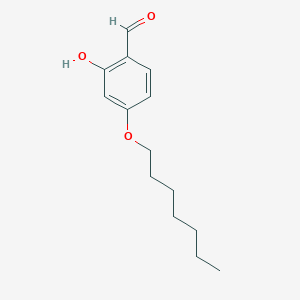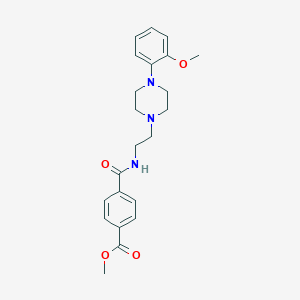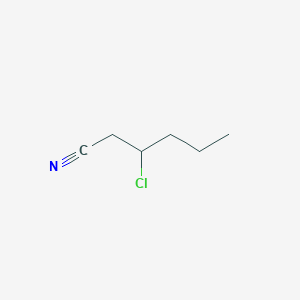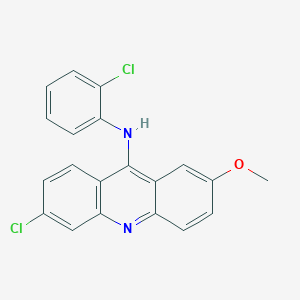![molecular formula C20H23N3O3 B14139103 ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14139103.png)
ethyl (2Z)-3,4-dihydroquinolin-1(2H)-yl[2-(4-methoxyphenyl)hydrazinylidene]ethanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate typically involves the condensation of 3,4-dihydro-2H-quinoline-1-carbaldehyde with 4-methoxyphenylhydrazine in the presence of an acid catalyst. The resulting hydrazone is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the condensation and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its antimicrobial and antioxidant activities, making it a candidate for developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts the signaling processes, leading to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (2Z)-2-(quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate: Lacks the 3,4-dihydro moiety.
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-chlorophenyl)hydrazinylidene]acetate: Contains a chlorophenyl group instead of a methoxyphenyl group.
Uniqueness
Ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate is unique due to the presence of both the 3,4-dihydroquinoline and methoxyphenyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various scientific applications.
Propriétés
Formule moléculaire |
C20H23N3O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
ethyl (2Z)-2-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-20(24)19(22-21-16-10-12-17(25-2)13-11-16)23-14-6-8-15-7-4-5-9-18(15)23/h4-5,7,9-13,21H,3,6,8,14H2,1-2H3/b22-19- |
Clé InChI |
WAVQHLSVPONWSC-QOCHGBHMSA-N |
SMILES isomérique |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC)/N2CCCC3=CC=CC=C32 |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)N2CCCC3=CC=CC=C32 |
Solubilité |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




stannane](/img/structure/B14139028.png)


![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)

![2-[[6-Amino-2-(2-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14139097.png)
